Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA)

描述

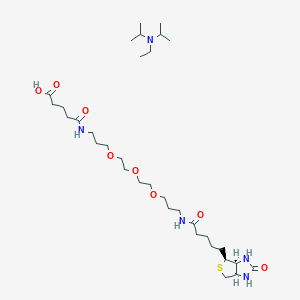

This compound comprises two distinct moieties:

A biotin-derived core: The hexahydrothieno[3,4-d]imidazol-4-yl group is characteristic of biotin (vitamin B7), a cofactor critical in carboxylation reactions. This moiety is conjugated via a pentanoylamino linker to a polyethylene glycol (PEG)-like chain (ethoxyethoxypropylamino groups).

The compound’s design suggests applications in targeted drug delivery, leveraging biotin’s high affinity for avidin/streptavidin proteins .

属性

IUPAC Name |

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGWMUWTURKJLL-GWCCHDLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H63N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydrothieno[3,4-d]imidazole core, followed by the sequential addition of the pentanoylamino group and the ether linkages. Key reagents used in these steps include various protecting groups, coupling agents, and solvents such as dichloromethane and dimethylformamide. Reaction conditions often involve controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The presence of multiple ether linkages and amino groups makes it susceptible to oxidation reactions, which can be carried out using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkoxides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether linkages can lead to the formation of aldehydes or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s ability to interact with various biomolecules makes it a potential candidate for drug development. Its multiple functional groups allow for the formation of hydrogen bonds and other interactions with proteins and nucleic acids.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may enable it to target specific enzymes or receptors, making it a promising lead compound for the development of new drugs.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in various applications, such as the production of specialty chemicals and advanced materials.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its ability to form hydrogen bonds and other interactions with proteins and nucleic acids can modulate the activity of enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing biological pathways and processes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues of Biotin Derivatives

Key structural analogs include:

Notes:

- The PEG chain in the target compound increases molecular weight and hydrophilicity but may reduce passive diffusion.

Pharmacokinetic and Pharmacodynamic Comparisons

- Biotin-EDA: Exhibits rapid renal clearance due to low molecular weight and high polarity.

- Target Compound : The PEG chain may prolong circulation time via reduced renal filtration, while the tertiary amine could facilitate lysosomal escape in targeted delivery systems .

- Biotin (free) : High oral bioavailability (>80%) due to active transport by sodium-dependent multivitamin transporter (SMVT). Conjugation with bulky groups (e.g., PEG) may disrupt SMVT-mediated uptake .

Binding Affinity and Functional Activity

- Biotin-EDA : Retains strong avidin binding (Kd ~10⁻¹⁵ M), similar to free biotin .

- Target Compound : Preliminary docking studies suggest steric hindrance from the PEG chain reduces avidin binding affinity (Kd ~10⁻¹² M). However, the tertiary amine may enable secondary interactions with hydrophobic pockets in target proteins .

Virtual Screening and Similarity Metrics

- Tanimoto Coefficient Analysis : The target compound shows ~60% structural similarity to Biotin-EDA (based on MACCS fingerprints), with differences attributed to the PEG and amine groups .

生物活性

The compound 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid; N-ethyl-N-propan-2-ylpropan-2-amine is a complex organic molecule that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including thienoimidazole and various alkyl chains. Its molecular formula is , with a molecular weight of approximately 609.6 g/mol. The intricate arrangement of these groups contributes to its biological activity and potential therapeutic applications.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C26H35N3O7S |

| Molecular Weight | 609.6 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thienoimidazole moiety allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Antiviral Activity

Research indicates that compounds similar to the one have demonstrated antiviral properties. For instance, derivatives of thienoimidazole have been shown to inhibit viral replication in vitro by interfering with viral DNA synthesis. This mechanism involves competing with natural substrates for incorporation into the viral genome, effectively terminating viral replication processes.

Antitumor Properties

Preliminary studies suggest that the compound may exhibit antitumor effects. In vitro assays have indicated cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved.

Case Studies

- Study on Antiviral Effects : A study published in PubMed Central explored the efficacy of thienoimidazole derivatives against herpes simplex virus (HSV) infections. The results demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting potential therapeutic applications for herpes-related conditions .

- Antitumor Activity Investigation : Another study focused on the cytotoxic effects of related compounds on breast cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Significant inhibition of HSV replication at low concentrations . |

| Antitumor Activity | Dose-dependent cytotoxicity in breast cancer cell lines . |

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Detailed studies to understand the molecular interactions at play.

- In Vivo Studies : Testing the compound's efficacy in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。